2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate
Description
The benzo[d][1,3]dioxole (methylenedioxy) moiety is a common pharmacophore in bioactive molecules, conferring metabolic stability and lipophilicity. Based on analogs in the evidence, this compound likely shares reactivity trends with other benzo[d][1,3]dioxol-5-yl esters, such as susceptibility to hydrolysis or catalytic hydrogenation [7].
Properties
IUPAC Name |
2-O-[2-(1,3-benzodioxol-5-yl)ethyl] 1-O-ethyl oxalate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-2-16-12(14)13(15)17-6-5-9-3-4-10-11(7-9)19-8-18-10/h3-4,7H,2,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNVFVLPOWFGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate typically involves the reaction of 2-(benzo[d][1,3]dioxol-5-yl)ethanol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the addition of ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, in anticancer research, it may inhibit the growth of cancer cells by interfering with key enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key analogs with benzo[d][1,3]dioxol-5-yl substituents and their functional groups:
Key Observations :
- Electrophilicity: The α-fluoro substituent in ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-fluoroacetate () increases electrophilicity, making it reactive toward nucleophiles, unlike non-fluorinated analogs.
- Conjugation : Ethyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate () features a conjugated π-system, enabling applications in UV-active materials or Michael addition reactions.
Biological Activity
2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate is a compound of increasing interest in biological research, particularly for its potential anticancer properties and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate is characterized by the following chemical structure:
- Chemical Formula: CHO
- Molecular Weight: 222.19 g/mol
- CAS Number: 2758872
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
The exact mechanism of action for 2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate is not fully elucidated. However, preliminary studies suggest that it may exert its effects through:
- Inhibition of Key Enzymes: The compound may interfere with enzymes involved in cancer cell proliferation.
- Microtubule Disruption: Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest. This is critical in cancer therapy as it can inhibit tumor growth by preventing cell division .
Anticancer Properties
Research indicates that 2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate has significant cytotoxic effects against various cancer cell lines. Notably:
- Cell Cycle Arrest: Studies have demonstrated that this compound can induce G2/M phase arrest in cancer cells. For instance, treatment with related compounds has shown increased cyclin-B1 levels, indicating an accumulation of cells at this phase .
Cytotoxicity Studies
A summary of cytotoxicity findings from various studies is presented in the table below:
| Cell Line | IC50 (µM) | Treatment Duration | Observations |
|---|---|---|---|
| HeLa | 2.7 | 24 hours | Significant morphological changes |
| MDA-MB231 | 1.0 | 24 hours | High cytotoxicity observed |
| A549 | 5.0 | 24 hours | G2/M phase arrest with cyclin-B1 increase |
Case Studies
Several case studies highlight the biological activity of 2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate:
- Study on HeLa Cells:
- Effect on MDA-MB231 Cells:
- Microtubule Interaction:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
